molecular formula C23H33N5O2 B6126803 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

Katalognummer B6126803
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: VKCVWOOVACOSBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide, also known as BI-1356, is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating glucose metabolism. BI-1356 has been developed as a potential treatment for type 2 diabetes.

Wirkmechanismus

1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide works by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In clinical trials, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to reduce postprandial glucose excursions and improve beta-cell function.

Vorteile Und Einschränkungen Für Laborexperimente

1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has several advantages as a tool for studying the role of DPP-4 in glucose metabolism. It is a specific inhibitor of DPP-4 and does not affect other enzymes or receptors. It is also orally bioavailable and has a long half-life, making it suitable for chronic dosing in animal models. However, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has some limitations as a tool for studying DPP-4. It is a small molecule inhibitor and may not fully recapitulate the effects of genetic knockdown or knockout of DPP-4. It also has off-target effects at higher concentrations, which may complicate interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide and DPP-4 inhibition. One area of interest is the effects of DPP-4 inhibition on cardiovascular outcomes in patients with type 2 diabetes. Another area of interest is the potential use of DPP-4 inhibitors as a treatment for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, there is interest in developing more selective DPP-4 inhibitors that target specific isoforms of the enzyme or have improved pharmacokinetic properties.

Synthesemethoden

The synthesis of 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been described in a patent application by Boehringer Ingelheim, the company that developed the compound. The synthesis involves several steps, including the reaction of 1H-indazole-3-carboxylic acid with isopropylamine to form the corresponding amide, followed by coupling with 4-bromo-1,4'-bipiperidine-1-carboxylic acid and subsequent reduction of the resulting amide using a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for type 2 diabetes. In preclinical studies, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In clinical trials, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.

Eigenschaften

IUPAC Name

1-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-16(2)24-23(30)17-7-11-27(12-8-17)18-9-13-28(14-10-18)22(29)15-21-19-5-3-4-6-20(19)25-26-21/h3-6,16-18H,7-15H2,1-2H3,(H,24,30)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCVWOOVACOSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.